Welcome to the BenchChem Online Store!
molecular formula C2H10N2O B1365345 Ethylenediamine monohydrate CAS No. 6780-13-8

Ethylenediamine monohydrate

Cat. No. B1365345
M. Wt: 78.11 g/mol
InChI Key: XZUAPPXGIFNDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04008272

Procedure details

192 g (1mole) of 3,4-dichloro-nitrobenzene is added to 810 cm3 (10 moles) ethylene diamine hydrate. The reaction mixture is heated at reflux for 4 hours and then poured into 2.5 liters of ice water. Drying yields 205 g of 4-nitro-2-chloro-N-(β-aminoethyl) aniline which, after recrystallization in absolute ethanol, melts at 116° C.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1Cl.O.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[N+:9]([C:4]1[CH:5]=[CH:6][C:7]([NH:15][CH2:14][CH2:13][NH2:16])=[C:2]([Cl:1])[CH:3]=1)([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
192 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
810 mL
Type
reactant
Smiles
O.C(CN)N
Step Two
Name
ice water
Quantity
2.5 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(NCCN)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 205 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.